molecular formula C9H9ClN2O4 B1622990 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 3223-77-6

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B1622990
CAS No.: 3223-77-6
M. Wt: 244.63 g/mol
InChI Key: VXMOZGZTQMIRJA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes controlling the temperature, reaction time, and purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and implications for drug development.

Synthesis

The synthesis of this compound typically involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride. The reaction is generally performed in the presence of a base such as sodium carbonate in a solvent like toluene:

  • Reagents :
    • 4-methoxy-2-nitroaniline
    • Chloroacetyl chloride
    • Sodium carbonate (base)
    • Toluene (solvent)
  • Procedure :
    • Mix the reagents and stir at room temperature.
    • Filter and dry the resulting product.

This method allows for the production of the compound with high yield and purity, suitable for further biological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Pathogen MIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also indicated potential anticancer properties. The mechanism involves the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles in proteins or enzymes, potentially inhibiting their activity.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to reactive intermediates that interact with cellular components.
  • Oxidative Stress Induction : The compound may induce oxidative stress by generating ROS, which can damage cellular structures and promote apoptosis in cancer cells .

Case Studies

A notable study investigated the effects of this compound on Staphylococcus aureus, where it demonstrated significant antibacterial activity compared to standard antibiotics. The study also evaluated its cytotoxicity on human cell lines, revealing low toxicity levels, thus indicating a favorable therapeutic index .

Properties

IUPAC Name

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOZGZTQMIRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394522
Record name 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3223-77-6
Record name 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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